

# A Comparative Analysis of NP213 TFA and Other Therapies for Onychomycosis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NP213 TFA |           |
| Cat. No.:            | B8107579  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results for the novel antifungal peptide **NP213 TFA** (Novexatin®) against established topical and oral treatments for onychomycosis. The data presented is intended to offer an objective overview of efficacy and safety profiles to inform research and development in the field of antifungal therapies.

# **Executive Summary**

Onychomycosis, a fungal infection of the nail, remains a therapeutic challenge due to the difficulty of drug penetration through the nail plate and the long duration of treatment required. NP213 TFA, a novel cyclic peptide, has emerged as a promising topical candidate with a distinct mechanism of action. This guide synthesizes available clinical trial data for NP213 TFA and compares it with the performance of other approved topical agents—tavaborole, efinaconazole, and ciclopirox—as well as the oral standards of care, terbinafine and itraconazole. All quantitative data is presented in standardized tables for direct comparison, and a typical clinical trial workflow for onychomycosis is visualized.

# **Data Presentation: Comparative Efficacy and Safety**

The following tables summarize the key efficacy and safety outcomes from clinical trials of **NP213 TFA** and comparator treatments.



**Table 1: Efficacy of Topical Treatments for** 

**Onychomycosis** 

| Treatment<br>(Phase)                         | Dosing<br>Regimen     | Complete Cure<br>Rate                                    | Mycological<br>Cure Rate                                 | Treatment Success Rate (or equivalent)                                               |
|----------------------------------------------|-----------------------|----------------------------------------------------------|----------------------------------------------------------|--------------------------------------------------------------------------------------|
| NP213 TFA<br>(Phase IIa)                     | Daily for 28 days     | Not Reported                                             | 56.5% (culture<br>negative at day<br>360)[1][2][3]       | Not Reported                                                                         |
| Tavaborole 5%<br>Solution (Phase<br>III)     | Daily for 48<br>weeks | 6.5% - 9.1%[4][5]                                        | 31.1% - 35.9%[4]                                         | 15.3% - 17.9% (Completely or almost clear nail + mycological cure)[4]                |
| Efinaconazole<br>10% Solution<br>(Phase III) | Daily for 48<br>weeks | 15.2% - 17.8%[6]<br>[7]                                  | 53.4% - 55.2%[6]<br>[7]                                  | 21.3% - 44.8%<br>(<10% affected<br>target toenail)[6]<br>[7]                         |
| Ciclopirox 8%<br>Lacquer (Phase<br>III)      | Daily for 48<br>weeks | Not significantly<br>different from<br>vehicle[8][9][10] | 32.0% (new<br>hydrolacquer<br>formulation)[8][9]<br>[10] | 27.2% (Improvement: mycological cure and ≥20% reduction in diseased nail)[8] [9][10] |

**Table 2: Efficacy of Oral Treatments for Onychomycosis** 



| Treatment                       | Dosing Regimen                                 | Complete Cure<br>Rate              | Mycological Cure<br>Rate |
|---------------------------------|------------------------------------------------|------------------------------------|--------------------------|
| Terbinafine                     | 250 mg/day for 12<br>weeks                     | 71% (at 48 weeks)[11]              | 76% (LION study)[12]     |
| Itraconazole                    | 200 mg/day for 12<br>weeks                     | 14% (toenail)[12]                  | 54% (toenail)[12]        |
| Itraconazole (Pulse<br>Therapy) | 400 mg/day for 1<br>week/month for 3<br>months | 89.0% (clinical cure, toenail)[12] | 68.4% (toenail)[12]      |

**Table 3: Safety Profile of Topical Treatments** 

| Treatment                  | Common Adverse Events                                                      |
|----------------------------|----------------------------------------------------------------------------|
| NP213 TFA                  | No tolerability or safety concerns reported in Phase I and IIa trials[1]   |
| Tavaborole 5% Solution     | Application site exfoliation (2.7%), erythema (1.6%), dermatitis (1.3%)[4] |
| Efinaconazole 10% Solution | Application site reactions (2%), clinically similar to vehicle[6][7]       |
| Ciclopirox 8% Lacquer      | Safety profile comparable to vehicle and reference product[10]             |

## **Experimental Protocols**

Detailed methodologies for the pivotal clinical trials of the topical agents are summarized below. The general framework for these studies is a randomized, double-blind, vehicle-controlled design.

## NP213 TFA (Phase IIa Studies)

- Study Design: Randomized, double-blinded, placebo-controlled pilot study.[3]
- Patient Population: Adults with 10–50% toenail involvement due to dermatophyte infection.[3]



- Intervention: Daily application of NP213 TFA solution or vehicle for 28 days.[1][2]
- Primary Efficacy Endpoint: The proportion of patients who were culture-negative for dermatophytes.
- Follow-up: Patients were followed for up to 360 days post-treatment.[1][2][3]
- Mycological Assessment: Samples of nail material and subungual debris were obtained for fungal culture.

#### **Tavaborole 5% Solution (Phase III Studies)**

- Study Design: Two identical, multicenter, randomized, double-blind, vehicle-controlled trials.
   [4]
- Patient Population: Adults with distal subungual onychomycosis affecting 20% to 60% of a target great toenail.[4]
- Intervention: Randomization (2:1) to receive tavaborole or vehicle, applied once daily for 48 weeks.[4]
- Primary Efficacy Endpoint: Complete cure of the target great toenail at week 52, defined as a completely clear nail with negative mycology (negative KOH and negative fungal culture).[4]
- Secondary Efficacy Endpoints: Included completely or almost clear nail, negative mycology, and completely or almost clear nail plus negative mycology.[4]
- Safety Assessment: Monitoring of adverse events throughout the study.

#### Efinaconazole 10% Solution (Phase III Studies)

- Study Design: Two identical, multicenter, randomized, double-blind, vehicle-controlled studies.[6][7]
- Patient Population: Patients with toenail distal lateral subungual onychomycosis with 20%-50% clinical involvement.[6][7]



- Intervention: Patients were randomized (3:1) to receive efinaconazole or vehicle, applied once daily for 48 weeks, with a 4-week post-treatment follow-up.[6][7] Debridement was not performed.[6][7]
- Primary Efficacy Endpoint: Complete cure rate (0% clinical involvement of the target toenail, and both negative potassium hydroxide examination and fungal culture) at week 52.[6][7]
- Mycological Assessment: Toenail clippings were collected for mycological evaluation by both potassium hydroxide (KOH) wet mount and fungal culture.

# **Mandatory Visualization**

The following diagrams illustrate key aspects of onychomycosis clinical trials and the mechanism of action of NP213.





Click to download full resolution via product page

Onychomycosis Clinical Trial Workflow





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PMC [pmc.ncbi.nlm.nih.gov]

### Validation & Comparative





- 2. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel and Investigational Treatments for Onychomycosis PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anacor reports positive preliminary results from tavaborole Phase III onychomycosis trial Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Efinaconazole 10% solution in the treatment of toenail onychomycosis: Two phase III multicenter, randomized, double-blind studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. globalrph.com [globalrph.com]
- 9. Efficacy and safety of a new medicated nail hydrolacquer in the treatment of adults with toenail onychomycosis: A randomised clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A randomized treatment duration-finding study of terbinafine in onychomycosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antifungal Selection for the Treatment of Onychomycosis: Patient Considerations and Outcomes PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of NP213 TFA and Other Therapies for Onychomycosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8107579#clinical-trial-results-of-np213-tfa-for-onychomycosis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com